In scientific research, poloxalene finds applications in various fields, including biochemistry, material science, and pharmaceutical sciences. Its surface-active properties make it a valuable tool in studies involving lipid absorption [], membrane permeability [], and the development of drug delivery systems [].
Poloxalene is derived from the polymerization of ethylene oxide and propylene oxide, both of which are petrochemical derivatives obtained through the cracking of petroleum. It is categorized under non-ionic surfactants due to its lack of charge, which contributes to its stability and effectiveness in diverse formulations. The compound is also recognized under various trade names such as Therabloat and Bloat Guard, primarily used in livestock management to prevent bloat in cattle .
The synthesis of poloxalene involves the controlled polymerization of ethylene oxide and propylene oxide using specific catalysts. While the exact commercial synthesis pathways are proprietary, the general methods include:
Both processes rely on high-temperature conditions and controlled environments to ensure the desired molecular weight and block structure of the resultant copolymer .
Poloxalene's molecular structure can be represented by the general formula , where and denote the number of repeating units of polypropylene oxide and polyethylene oxide, respectively. This structure features:
The amphiphilic nature of poloxalene enables it to interact effectively with both water and gas bubbles, making it particularly effective in preventing frothy bloat in ruminants by stabilizing gas bubbles within the rumen .
Poloxalene participates in several notable chemical interactions:
Poloxalene's mechanism predominantly revolves around its surfactant properties within the rumen environment:
Poloxalene exhibits several important physical and chemical properties:
Poloxalene has diverse applications across various fields:
Poloxalene is systematically identified as a block polymer of ethylene oxide and propylene oxide monomers. Its chemical formula is denoted as C₅H₁₀O₂, with a molecular mass of 102.31 g/mol [3]. The International Union of Pure and Applied Chemistry (IUPAC) designates its name as 2-methyloxirane; oxirane, reflecting its epoxide-derived structure [1] [3]. In the CAS registry, it is cataloged under 9003-11-6 (representative entry) and 691397-13-4 (isomer-specific) [1] [3].
Structurally, Poloxalene belongs to the class of organic epoxides, characterized by cyclic ethers with a three-atom ring (one oxygen, two carbons) [1]. It is further subclassified as a non-ionic surfactant due to its hydrophilic-lipophilic balance (HLB) arising from:
This architecture enables micelle formation and interfacial activity. Its Simplified Molecular-Input Line-Entry System (SMILES) notation is CC1CO1.C1CO1, confirming the alternating methyloxirane and oxirane units [1] [3]. Regulatory frameworks classify Poloxalene as an unclassified veterinary substance and feed additive, distinct from therapeutic pharmaceuticals [3] [8].
Table 1: Chemical Identifiers of Poloxalene
Property | Identifier |
---|---|
IUPAC Name | 2-methyloxirane; oxirane |
Canonical SMILES | CC1CO1.C1CO1 |
InChI Key | RVGRUAULSDPKGF-UHFFFAOYSA-N |
CAS Registry Numbers | 9003-11-6; 691397-13-4 |
Molecular Formula | C₅H₁₀O₂ |
Chemical Class | Organic epoxide / Non-ionic surfactant |
Poloxalene emerged from mid-20th-century research into ethylene-propylene oxide copolymers. Initial studies in the 1960s demonstrated its efficacy in mitigating ruminant frothy bloat—a life-threatening condition in cattle grazing legume pastures. Key milestones include:
By 2010, regulatory agencies like Health Canada had formally approved it as a feed additive (e.g., Bloat-Guard) for cattle under specific conditions. Its inclusion in the Veterinary Substances Database solidified its status as a prophylactic agent rather than a metabolic drug [3] [8]. Notably, Poloxalene remains unapproved in the European Union and the United Kingdom, reflecting divergent regulatory pathways [3].
Table 2: Historical Development Timeline of Poloxalene
Decade | Key Advance | Research Focus |
---|---|---|
1960s | Efficacy in cattle bloat treatment | Therapeutic formulation development |
1970s | Delivery systems (e.g., medicated blocks) | Application optimization |
1980s | Exploration of cholesterol-modifying effects | Biomedical mechanism analysis |
2000s–Present | Nanoparticle engineering applications | Drug delivery systems |
Nanoparticle Engineering and Drug Delivery
Poloxalene’s amphiphilicity enables surface modification of hydrophobic nanocarriers. Adsorption via its polypropylene oxide segment anchors the polymer, while polyethylene oxide chains extend outward, conferring steric stabilization and reducing opsonization. This engineering prolongs systemic circulation of nanoparticles (e.g., polylactide-co-glycolide systems) and enables splenic targeting via size-controlled filtration (200–500 nm) [10].
Multidrug Resistance (MDR) Reversal
In oncology, Poloxalene derivatives inhibit P-glycoprotein—an ATP-dependent efflux pump overexpressed in tumor cells. Rodent models demonstrate enhanced cytotoxicity of doxorubicin and paclitaxel when co-delivered with Poloxalene-based micelles, attributable to:
Biomaterial and Thermo-Responsive Systems
Poloxalene copolymers exhibit reversible thermal gelation. Solutions transition from liquids (<20°C) to gels (>25°C) at physiological temperatures, facilitating:
Atherosclerosis Research
Studies in rabbits revealed Poloxalene’s impact on lipoprotein metabolism. Daily administration significantly reduced serum cholesterol and aortic plaque formation by altering intestinal lipoprotein secretion—effects linked to surfactant-mediated cholesterol solubilization [1] [10].
Table 3: Academic Research Applications of Poloxalene
Research Domain | Mechanism | Outcome |
---|---|---|
Nanoparticle Engineering | Steric stabilization via PEO chains | Enhanced circulation time; splenic targeting |
Cancer Therapeutics | P-glycoprotein inhibition | Increased tumor cytotoxicity |
Thermo-gelling Systems | Thermal transition (sol-gel) at ~25°C | Controlled protein release |
Cardiovascular Disease | Intestinal lipoprotein modulation | Reduced atherosclerosis progression |
Adjuvant and Immunomodulatory Roles
Though not Poloxalene-specific, poloxamer analogs act as vaccine adjuvants by enhancing antigen presentation. Copolymers with low PEO content maximize immune stimulation via dendritic cell activation, showing promise in experimental vaccine formulations [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2